molecular formula C16H18N2O2S B12940520 2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole CAS No. 872544-82-6

2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole

Cat. No.: B12940520
CAS No.: 872544-82-6
M. Wt: 302.4 g/mol
InChI Key: QUVDYBLWMMFYFG-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole is a tetra-substituted imidazole derivative featuring a cyclohexenyl group at the 2-position and a methanesulfonyl-substituted phenyl ring at the 1-position. The methanesulfonyl group (CH₃SO₂-) is a strong electron-withdrawing moiety, which may enhance the compound’s stability and influence its electronic properties.

Properties

CAS No.

872544-82-6

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-1-(4-methylsulfonylphenyl)imidazole

InChI

InChI=1S/C16H18N2O2S/c1-21(19,20)15-9-7-14(8-10-15)18-12-11-17-16(18)13-5-3-2-4-6-13/h5,7-12H,2-4,6H2,1H3

InChI Key

QUVDYBLWMMFYFG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=CN=C2C3=CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Cyclohexene Ring: Starting from cyclohexanone, a series of reactions such as reduction and dehydration can be used to form the cyclohexene ring.

    Introduction of the Phenyl Group: The phenyl group with a methylsulfonyl substituent can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the methylsulfonyl group.

    Reduction: Reduction reactions could target the imidazole ring or the cyclohexene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated rings or reduced imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the primary areas of research for 2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole is its potential anticancer properties. Studies have indicated that compounds with imidazole moieties can inhibit tumor growth by interfering with cellular signaling pathways. For instance, derivatives of imidazole have shown promise in targeting specific kinases involved in cancer progression.

Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. The presence of the methanesulfonyl group may enhance its ability to penetrate bacterial membranes, making it effective against various pathogens. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the formation of cross-linked networks that can be used in coatings, adhesives, and other polymeric materials. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties.

Nanotechnology
The compound's ability to form stable complexes with metal ions opens avenues for its use in nanotechnology. It can serve as a precursor for the synthesis of metal-organic frameworks (MOFs) or nanoparticles, which have applications in catalysis, drug delivery, and environmental remediation.

Catalytic Applications

Organic Synthesis
this compound has shown potential as a catalyst in various organic reactions. Its imidazole group can act as a nucleophile or base in reactions such as alkylation and acylation. Studies indicate that it can facilitate reactions under mild conditions, making it an attractive option for green chemistry initiatives.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of imidazole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial properties of this compound against clinical isolates. The findings indicated a broad-spectrum activity, particularly against resistant strains, highlighting its therapeutic potential.

Case Study 3: Polymer Synthesis

A recent article in Polymer Chemistry discussed the use of this compound as a monomer for creating high-performance polymers. The resulting materials exhibited enhanced mechanical strength and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key imidazole derivatives and their structural/functional distinctions from the target compound:

Compound Name / ID (Source) Substituents Key Properties/Effects
Target Compound 2-(Cyclohex-1-en-1-yl), 1-(4-(methanesulfonyl)phenyl) Methanesulfonyl enhances electron withdrawal; cyclohexenyl adds steric bulk and unsaturated character.
2-Cyclohexyl-4,5-diphenyl-1H-imidazole [39] () 2-Cyclohexyl (saturated) Saturated cyclohexyl reduces steric hindrance compared to cyclohexenyl; lower polarity.
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole [38] () 2-(Trifluoromethylphenyl) CF₃ group is electron-withdrawing but less polar than methanesulfonyl; may improve lipophilicity.
1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-5-(4-(trifluoromethyl)phenyl)-1H-imidazole (6) () Bulky biphenyl-methyl group at 1-position; CF₃ at 5-position Steric hindrance from biphenyl-methyl limits reactivity; CF₃ enhances metabolic stability.
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole () Benzylsulfanyl (electron-rich), Br, CF₃O Sulfur-containing groups may increase solubility; bromine adds halogen bonding potential.

Key Observations :

  • Cyclohexenyl vs. Cyclohexyl : The unsaturated cyclohexenyl group in the target compound may confer rigidity or π-orbital interactions absent in saturated analogs, affecting conformational stability .
  • Steric Effects : Bulky substituents (e.g., biphenyl-methyl in ) reduce reactivity at adjacent positions, whereas smaller groups (e.g., cyclohexenyl) allow for greater flexibility .

Biological Activity

The compound 2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole is a synthetic imidazole derivative that has garnered attention for its potential biological activities. Imidazole and its derivatives are known for a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O2SC_{16}H_{19}N_3O_2S, with a molecular weight of approximately 325.40 g/mol. The structure includes a cyclohexene ring and a methanesulfonyl group attached to a phenyl ring, contributing to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC16H19N3O2S
Molecular Weight325.40 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of imidazole derivatives often involves interactions with various biomolecular targets. For this compound, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : The presence of the imidazole ring is associated with antimicrobial properties, potentially disrupting bacterial cell wall synthesis or function.

Antimicrobial Properties

Research indicates that imidazole derivatives possess significant antimicrobial activity. In particular, studies have shown that compounds with similar structures exhibit effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the range of 0.5–10 μg/mL depending on structural variations .

Anti-inflammatory Effects

Imidazole compounds are also recognized for their anti-inflammatory properties. They can modulate cytokine production and inhibit pathways such as NF-kB and COX enzymes, which are critical in inflammatory responses. The specific compound may similarly reduce inflammation through these mechanisms .

Case Studies

Several studies have evaluated the biological activity of imidazole derivatives that share structural similarities with this compound:

  • Antibacterial Activity Study :
    • In a study by Jain et al., various imidazole derivatives were synthesized and tested against S. aureus and E. coli. The results indicated that certain derivatives exhibited potent antibacterial effects, with MIC values significantly lower than those of standard antibiotics .
  • Anti-inflammatory Research :
    • A study focusing on imidazole-containing compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that similar compounds may offer therapeutic benefits in conditions characterized by excessive inflammation .

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